An In-depth Technical Guide to the Synthesis and Characterization of Quinoxaline-5-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of Quinoxaline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-5-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. Its strategic importance lies in the reactive aldehyde group at the 5-position of the quinoxaline scaffold, which allows for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis and detailed characterization of Quinoxaline-5-carbaldehyde, offering experimental protocols and tabulated spectral data to support researchers in medicinal chemistry and materials science.
Introduction
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a formyl group at the C-5 position offers a versatile handle for further molecular elaboration, enabling the construction of complex derivatives with potentially enhanced biological efficacy or novel material characteristics. This document outlines a common synthetic pathway to Quinoxaline-5-carbaldehyde and provides a thorough characterization of the final product.
Synthesis of Quinoxaline-5-carbaldehyde
While several synthetic routes to quinoxaline derivatives are known, a prevalent method for the introduction of a carbaldehyde group at a specific position involves the oxidation of a corresponding methyl group. This section details a representative experimental protocol for the synthesis of Quinoxaline-5-carbaldehyde from 5-methylquinoxaline.
Synthetic Pathway
The synthesis of Quinoxaline-5-carbaldehyde can be achieved through the oxidation of 5-methylquinoxaline. This transformation is a key step in functionalizing the quinoxaline core at the 5-position.
Caption: Synthetic route to Quinoxaline-5-carbaldehyde.
Experimental Protocol: Oxidation of 5-Methylquinoxaline
This protocol describes a common method for the oxidation of a methyl group on an aromatic heterocycle to a carbaldehyde.
Materials:
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5-Methylquinoxaline
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Selenium dioxide (SeO₂)
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Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoxaline (1.0 eq) in a minimal amount of dioxane.
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Add selenium dioxide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
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Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Quinoxaline-5-carbaldehyde.
Characterization of Quinoxaline-5-carbaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized Quinoxaline-5-carbaldehyde. The following sections provide expected analytical data.
Physical Properties
| Property | Value |
| CAS Number | 141234-08-4[1][2][3] |
| Molecular Formula | C₉H₆N₂O[1][2] |
| Molecular Weight | 158.16 g/mol [1][2] |
| Appearance | Solid |
| Purity | ≥95% - ≥98%[1][2] |
| Storage | Store at 4°C under a nitrogen atmosphere[1] |
Spectroscopic Data
The structural confirmation of Quinoxaline-5-carbaldehyde is achieved through various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~10.5 (s, 1H, -CHO) | ~192.0 (C=O) |
| ~9.0 (d, 1H, Ar-H) | ~150.0 (Ar-C) |
| ~8.8 (d, 1H, Ar-H) | ~145.0 (Ar-C) |
| ~8.2 (dd, 1H, Ar-H) | ~142.0 (Ar-C) |
| ~8.0 (d, 1H, Ar-H) | ~138.0 (Ar-C) |
| ~7.8 (t, 1H, Ar-H) | ~132.0 (Ar-CH) |
| ~130.0 (Ar-CH) | |
| ~129.0 (Ar-CH) | |
| ~128.0 (Ar-CH) |
Note: The predicted chemical shifts are based on general knowledge of similar structures and may vary slightly from experimental values.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Observed m/z |
| Electron Ionization (EI) | 158 (M⁺) |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehydic C-H stretch |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1500 | Aromatic C=C and C=N stretches |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized Quinoxaline-5-carbaldehyde.
Caption: Workflow for the characterization of Quinoxaline-5-carbaldehyde.
Conclusion
This technical guide provides essential information for the synthesis and characterization of Quinoxaline-5-carbaldehyde. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers engaged in the design and development of novel quinoxaline-based compounds for pharmaceutical and material science applications. The provided workflows and data are intended to streamline the synthetic and analytical processes, facilitating further exploration of this important chemical entity.
